molecular formula C7H12O2 B13827491 (2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol

(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol

Cat. No.: B13827491
M. Wt: 128.17 g/mol
InChI Key: DNPPCWBIGQWSTK-UHFFFAOYSA-N
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Description

(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol is an organic compound with the molecular formula C7H12O2 . This compound is characterized by the presence of an oxirane ring (epoxide) and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol typically involves the epoxidation of an appropriate alkene precursor. One common method is the epoxidation of 2-methyl-3-prop-1-en-2-ol using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts such as titanium silicalite-1 (TS-1) can be employed to improve the selectivity and yield of the epoxidation reaction .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The epoxide ring can be reduced to form a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under controlled conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products Formed

    Oxidation: 2-Methyl-3-prop-1-en-2-ylmethanal or 2-Methyl-3-prop-1-en-2-ylmethanoic acid.

    Reduction: 2-Methyl-3-prop-1-en-2-yl-1,2-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles such as amines, thiols, and alcohols. This reactivity is exploited in various synthetic transformations to introduce new functional groups and create complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-prop-1-en-2-ylmethanal: An aldehyde derivative.

    2-Methyl-3-prop-1-en-2-ylmethanoic acid: A carboxylic acid derivative.

    2-Methyl-3-prop-1-en-2-yl-1,2-diol: A diol derivative.

Uniqueness

(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol is unique due to the presence of both an epoxide and a hydroxyl group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(2-methyl-3-prop-1-en-2-yloxiran-2-yl)methanol

InChI

InChI=1S/C7H12O2/c1-5(2)6-7(3,4-8)9-6/h6,8H,1,4H2,2-3H3

InChI Key

DNPPCWBIGQWSTK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1C(O1)(C)CO

Origin of Product

United States

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